[13C]-9-Methylfluorene-9-carbonyl chloride
Overview
Description
[13C]-9-Methylfluorene-9-carbonyl chloride is a chemical compound with the molecular formula C15H11ClO and a molecular weight of 243.69 g/mol . It is also known by other names, including 9-Methyl-9H-fluorene-9-carbonyl-13C chloride and [9-(13)C]-9-methyl-9H-fluorene-9-carbonyl chloride . This compound is commonly used in industrial and scientific research applications.
Scientific Research Applications
Isotope Labeling and Synthesis
[13C]-9-Methylfluorene-9-carbonyl chloride is notably utilized in isotope labeling, particularly in the synthesis of aromatic aldehydes. A methodology involving the palladium-catalyzed reductive carbonylation of aryl iodides and bromides utilizes this compound for the isotope labeling of the aldehyde group. This process is known for its functional group tolerance and the ability to provide facile access to [13C]-labeled aromatic aldehydes, which is beneficial in tracing and studying various biochemical and chemical processes (Korsager et al., 2013).
Photodissociation Studies
In the realm of photodissociation, studies involving tert-butyl-9-methylfluorene-9-percarboxylate (TBFC), a compound related to this compound, provide insights into the photodecomposition mechanism. Ultrafast photodissociation of TBFC has been examined, showing that the fragmentation process is influenced by the S1-lifetime of TBFC and leads to the formation of tert-butyloxy, methylfluorenyl radicals, and CO2 through a concerted bond breakage process (Reichardt et al., 2008).
Carbonylation Reactions
The compound also plays a role in the palladium-catalyzed carbonylation of urea derivatives with aryl iodides and bromides to produce N-benzoyl ureas. This process displays good functional group tolerance and is also highly suitable for [13C] isotope labeling, which was demonstrated through the synthesis of benzoyl ureas, including the insecticide triflumuron (Bjerglund et al., 2012).
Safety and Hazards
- Safety Data Sheets (SDS) provide essential safety information. According to the SDS, [13C]-9-Methylfluorene-9-carbonyl chloride is considered hazardous if inhaled, ingested, or in contact with skin or eyes. Proper protective measures, including self-contained breathing apparatus during firefighting, are recommended .
Properties
IUPAC Name |
9-methylfluorene-9-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO/c1-15(14(16)17)12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-9H,1H3/i14+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYOOHGEBHBNTP-UJKGMGNHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C31)[13C](=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60733867 | |
Record name | 9-Methyl-9H-fluorene-9-(~13~C)carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60733867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072315-89-9 | |
Record name | 9-Methyl-9H-fluorene-9-(~13~C)carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60733867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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